![molecular formula C20H26N2O5 B2646130 N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide CAS No. 2034496-38-1](/img/structure/B2646130.png)
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of functional groups, including a pyrrolidinone ring, an ethoxyethyl chain, and a phenyloxane carboxamide moiety, which contribute to its diverse reactivity and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions to form the pyrrolidinone ring.
Attachment of the Ethoxyethyl Chain: The ethoxyethyl chain can be introduced through an etherification reaction, where an appropriate ethoxyethyl halide reacts with the pyrrolidinone ring in the presence of a base.
Formation of the Phenyloxane Carboxamide Moiety: This step involves the coupling of the ethoxyethyl pyrrolidinone intermediate with a phenyloxane carboxylic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Amines, thiols, and appropriate solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structural features, such as other pyrrolidinone derivatives or phenyloxane carboxamides.
By understanding the synthesis, reactions, applications, and mechanisms of This compound , researchers can further explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c23-17-6-7-18(24)22(17)11-15-27-14-10-21-19(25)20(8-12-26-13-9-20)16-4-2-1-3-5-16/h1-5H,6-15H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAOYWLGSSGPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2646048.png)
![N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine](/img/structure/B2646049.png)
![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate](/img/new.no-structure.jpg)
![6-chloro-N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine](/img/structure/B2646051.png)
![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2646056.png)
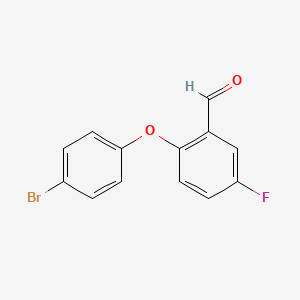
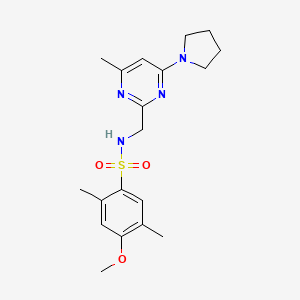
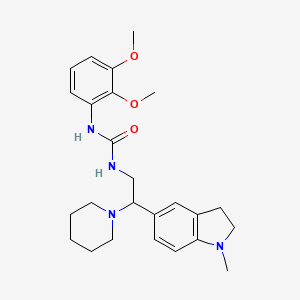
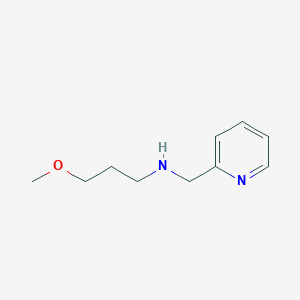
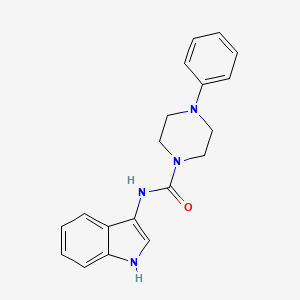
![4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine](/img/structure/B2646068.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2646070.png)
